1,3-O-Benzylidene-D-arabitol

Catalog No.
S891649
CAS No.
80924-06-7
M.F
C12H16O5
M. Wt
240.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-O-Benzylidene-D-arabitol

CAS Number

80924-06-7

Product Name

1,3-O-Benzylidene-D-arabitol

IUPAC Name

(1R)-1-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]ethane-1,2-diol

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

InChI

InChI=1S/C12H16O5/c13-6-9(14)11-10(15)7-16-12(17-11)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10-,11-,12?/m1/s1

InChI Key

IENSYSQTQGXKIV-KBIHSYGRSA-N

SMILES

C1C(C(OC(O1)C2=CC=CC=C2)C(CO)O)O

Canonical SMILES

C1C(C(OC(O1)C2=CC=CC=C2)C(CO)O)O

Isomeric SMILES

C1[C@H]([C@H](OC(O1)C2=CC=CC=C2)[C@@H](CO)O)O
  • Protection and Deprotection Strategies: One of the main challenges in carbohydrate synthesis is the presence of multiple hydroxyl groups, which can all participate in unwanted reactions. 1,3-O-BDA offers a solution by selectively protecting the 1,3-diol functionality of D-arabitol through the formation of a benzylidene acetal. This protection allows for selective modification at other hydroxyl groups on the molecule. Subsequent treatment with mild acidic conditions can then cleave the benzylidene acetal, regenerating the free diol [].

Examples of Synthetic Applications:

  • Studies have utilized 1,3-O-BDA as a starting material for the synthesis of complex carbohydrates like nucleosides, which are essential components of RNA and DNA.
  • Due to its D-arabinose origin, 1,3-O-BDA has also been employed in the synthesis of biologically active compounds with potential therapeutic applications.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

70831-50-4

Dates

Modify: 2023-08-16

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